molecular formula C16H15F2N3O2 B2485942 2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034360-99-9

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2485942
CAS No.: 2034360-99-9
M. Wt: 319.312
InChI Key: RBRWLVJDAYFRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, a pyrimidin-4-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to introduce the pyrimidin-4-yloxy group.

    Formation of the Pyrrolidin-1-yl Intermediate: This step involves the reaction of pyrrolidine with an appropriate halogenating agent to introduce the pyrrolidin-1-yl group.

    Coupling Reaction: The final step involves coupling the difluorophenyl group with the pyrimidin-4-yloxy and pyrrolidin-1-yl intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

    2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-12-2-1-11(14(18)8-12)7-16(22)21-6-4-13(9-21)23-15-3-5-19-10-20-15/h1-3,5,8,10,13H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRWLVJDAYFRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.